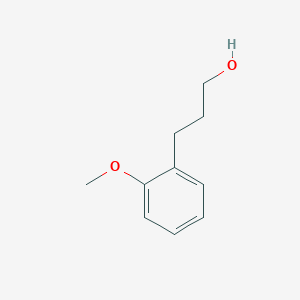

3-(2-Methoxyphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJSIKPCRQDRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292035 | |

| Record name | 3-(2-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10493-37-5 | |

| Record name | Benzenepropanol, 2-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 2-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methoxy-phenyl)-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Methoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Methoxyphenyl)propan-1-ol, a valuable building block in the development of various pharmaceutical compounds. This document details a reliable synthetic protocol and outlines the key analytical techniques for the thorough characterization of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 10493-37-5[1] |

| Molecular Formula | C₁₀H₁₄O₂[1] |

| Molecular Weight | 166.22 g/mol [1] |

| Boiling Point | 271.2 °C[1] |

| Appearance | Yellow oil[2] |

Synthesis Methodology

A common and effective method for the synthesis of this compound is the reduction of an appropriate precursor, such as an ester of 2-methoxycinnamic acid. The following protocol describes the synthesis via the reduction of ethyl 2-methoxycinnamate using lithium aluminum hydride (LAH), a potent reducing agent for esters.

Experimental Protocol: Reduction of Ethyl 2-Methoxycinnamate

Materials:

-

Ethyl 2-methoxycinnamate

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

LAH Suspension: In the reaction flask, a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared.

-

Addition of Ester: A solution of ethyl 2-methoxycinnamate in anhydrous diethyl ether or THF is taken in the dropping funnel and added dropwise to the stirred LAH suspension at a controlled temperature, typically 0 °C (using an ice bath). The rate of addition should be slow enough to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) to ensure the complete reduction of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume the excess LAH. This is followed by the cautious addition of water and then a 10% sulfuric acid solution to neutralize the reaction mixture and dissolve the aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from ethyl 2-methoxycinnamate.

Caption: Synthesis workflow for this compound.

Characterization Data

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-6.80 | m | 4H | Ar-H |

| 3.85 | s | 3H | -OCH ₃ |

| 3.65 | t | 2H | -CH ₂-OH |

| 2.70 | t | 2H | Ar-CH ₂- |

| 1.90 | m | 2H | -CH₂-CH ₂-CH₂- |

| 1.60 | br s | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data:

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | C -OCH₃ (Aromatic) |

| 130.5 | C -H (Aromatic) |

| 129.0 | C -CH₂ (Aromatic) |

| 127.5 | C -H (Aromatic) |

| 120.8 | C -H (Aromatic) |

| 110.5 | C -H (Aromatic) |

| 62.0 | -C H₂-OH |

| 55.3 | -OC H₃ |

| 32.5 | -CH₂-C H₂-CH₂- |

| 25.8 | Ar-C H₂- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad | O-H stretch (alcohol) |

| 3060, 3010 | Medium | C-H stretch (aromatic) |

| 2940, 2870 | Strong | C-H stretch (aliphatic) |

| 1600, 1495 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 166 | 40 | [M]⁺ (Molecular ion) |

| 148 | 20 | [M - H₂O]⁺ |

| 133 | 100 | [M - CH₂OH - H]⁺ |

| 121 | 80 | [C₈H₉O]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and requirements.

References

Spectroscopic Profile of 3-(2-Methoxyphenyl)propan-1-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-(2-Methoxyphenyl)propan-1-ol, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, presenting key analytical data including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

While a complete, explicitly assigned experimental spectrum for this compound was not found in the available resources, data for closely related isomers and similar structures allow for a reliable prediction of the proton NMR spectrum. The expected chemical shifts in chloroform-d (CDCl₃) are detailed below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.15 | m | 2H | Ar-H |

| ~6.90 - 6.85 | m | 2H | Ar-H |

| 3.85 | s | 3H | -OCH ₃ |

| 3.70 | t | 2H | -CH₂-OH |

| 2.75 | t | 2H | Ar-CH₂ - |

| 1.90 | m | 2H | -CH₂ -CH₂-OH |

| ~1.6 (broad) | s | 1H | -OH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~157.5 | C -OCH₃ |

| ~130.0 | Ar-C H |

| ~128.5 | Ar-C |

| ~127.5 | Ar-C H |

| ~120.5 | Ar-C H |

| ~110.0 | Ar-C H |

| ~62.0 | -C H₂-OH |

| ~55.0 | -OC H₃ |

| ~32.0 | -C H₂-CH₂-OH |

| ~26.0 | Ar-C H₂- |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1075 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments. Predicted data for various adducts of this compound are available.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.10666 |

| [M+Na]⁺ | 189.08860 |

| [M-H]⁻ | 165.09210 |

| [M+NH₄]⁺ | 184.13320 |

| [M+K]⁺ | 205.06254 |

| [M+H-H₂O]⁺ | 149.09664 |

Experimental Protocols

Standardized protocols are essential for reproducible and comparable spectroscopic data. The following sections detail the general methodologies for obtaining NMR, IR, and MS data for a small organic molecule like this compound.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : The spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition : A standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a widely used technique for identifying functional groups within a molecule.

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a solvent that has minimal interference in the IR region of interest (e.g., CCl₄).

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the salt plates or solvent is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

-

Spectral Analysis : The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

-

Sample Preparation : A dilute solution of the sample (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane. The sample should be free of non-volatile materials.

-

Instrumentation : A GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column) is used.

-

Injection : A small volume (typically 1 µL) of the sample is injected into the heated inlet of the GC, where it is vaporized.

-

Gas Chromatography : The vaporized sample is carried by an inert gas (e.g., helium) through the column. The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry : As each component elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for fragmenting the sample molecules. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Caption: A logical workflow for the structural elucidation of an organic compound using NMR, IR, and MS.

References

Physical and chemical properties of 3-(2-Methoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propan-1-ol is an aromatic alcohol belonging to the methoxybenzene family. Its chemical structure, featuring a methoxy group on the phenyl ring and a terminal hydroxyl group on the propyl chain, imparts a unique combination of physical and chemical properties. This document provides a comprehensive overview of these properties, along with detailed experimental protocols, spectroscopic data, and an exploration of its potential applications, particularly in the context of chemical synthesis and drug discovery.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 166.22 g/mol | [1][2][3][4] |

| CAS Number | 10493-37-5 | [1][2][3][4][5] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 271.2 ± 15.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 113.4 ± 14.6 °C | [4] |

| Melting Point | Data not available | |

| Solubility | Insoluble in water | [4] |

| LogP (Predicted) | 2.3 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.8-7.3 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the propyl chain. The protons on the carbon bearing the hydroxyl group would likely appear as a triplet, and the other methylene groups would also exhibit distinct splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, and the three carbons of the propyl chain, each at a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching vibrations for the ether and alcohol functionalities.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of water (M-18), and cleavage of the propyl chain, yielding characteristic fragment ions.

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the reduction of a corresponding carbonyl compound, such as 3-(2-methoxyphenyl)propanoic acid or its ester derivatives.

Experimental Protocol: Reduction of 3-(2-Methoxyphenyl)propanoic acid

This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

3-(2-Methoxyphenyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-purged round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether is prepared.

-

A solution of 3-(2-methoxyphenyl)propanoic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the aromatic ring.

-

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde, 3-(2-methoxyphenyl)propanal, or further to the carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, using appropriate oxidizing agents.

-

Etherification: The hydroxyl group can undergo etherification reactions with alkyl halides or other electrophiles in the presence of a base.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield the corresponding esters.

-

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator for electrophilic substitution on the benzene ring.

Biological Activity and Potential Applications

While specific biological activities of this compound are not extensively documented, compounds containing the 2-methoxyphenol moiety are known to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. This suggests that this compound could serve as a valuable scaffold for the synthesis of novel bioactive molecules. Its structural similarity to some naturally occurring phenylpropanoids also hints at its potential for biological relevance.

As a building block, this compound holds promise in the synthesis of more complex molecules, including potential drug candidates. The presence of both a nucleophilic hydroxyl group and an activated aromatic ring allows for diverse chemical modifications.

Safety and Handling

Conclusion

This compound is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has summarized its key physical and chemical properties, outlined a general synthetic approach, and discussed its potential reactivity and applications. Further research is warranted to fully elucidate its biological activity and to explore its utility as a precursor for the development of novel functional molecules.

References

- 1. 3-(2-METHOXY-PHENYL)-PROPAN-1-OL | 10493-37-5 [chemicalbook.com]

- 2. 3-(2-Methoxyphenoxy)propan-1-ol | C10H14O3 | CID 13629100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(2-methoxy-phenyl)-propan-1-ol (C10H14O2) [pubchemlite.lcsb.uni.lu]

- 4. 3-(2-Methoxyphenyl)-1-propanol | CAS#:10493-37-5 | Chemsrc [chemsrc.com]

- 5. doronscientific.com [doronscientific.com]

In-Depth Technical Guide: Analysis of 3-(2-Methoxyphenyl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a publicly available, experimentally determined crystal structure for 3-(2-Methoxyphenyl)propan-1-ol has not been deposited in crystallographic databases or published in peer-reviewed literature. The following guide is therefore presented as a comprehensive framework for the analysis of this compound, detailing the requisite experimental protocols and data presentation formats that would be utilized should a crystal structure be determined. The quantitative data herein is illustrative, based on typical values for similar organic compounds, and should not be considered as experimentally verified data for this compound.

Introduction

This compound is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships, guiding synthetic modifications, and predicting its physicochemical properties. Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid. This guide outlines the comprehensive analytical workflow for the characterization of this compound, with a primary focus on its hypothetical crystal structure analysis.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem |

| Molecular Weight | 166.22 g/mol | PubChem |

| CAS Number | 10493-37-5 | ChemicalBook[1] |

| Boiling Point | 271.2 °C | Biosynth[2] |

| XlogP (predicted) | 2.3 | PubChemLite[3] |

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would require the following detailed experimental protocol.[4]

Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction studies. A common method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.

-

Solvent Selection: The compound's solubility should be tested in a range of solvents (e.g., hexane, ethyl acetate, methanol, acetone). A solvent in which the compound is moderately soluble is ideal.

-

Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature.

-

Crystallization: The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

Data Collection:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Data Collection Strategy: The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, anisotropic displacement parameters, and occupancies. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

The workflow for this process is illustrated in the diagram below.

Spectroscopic Analysis

To complement the diffraction data and confirm the chemical identity of the bulk material, the following spectroscopic analyses would be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Analysis: The presence of characteristic absorption bands for functional groups such as O-H (alcohol), C-O (ether), aromatic C-H, and the benzene ring substitution pattern are analyzed. For ortho-substituted benzene rings, a characteristic C-H wagging peak is expected between 770 and 735 cm⁻¹.[2]

Hypothetical Crystal Structure Data

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1020.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.082 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

| F(000) | 360 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, related methoxyphenol compounds have been reported to possess antioxidant and antimicrobial properties.[5][6] For instance, some 2-methoxyphenols have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory pathways.[6] A potential mechanism of action could involve the scavenging of reactive oxygen species (ROS) or direct interaction with inflammatory signaling molecules.

The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by a methoxyphenyl compound with anti-inflammatory properties.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 3-(2-Methoxyphenyl)propan-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-methoxyphenyl)propan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. While research directly focused on derivatives of this specific molecule is emerging, the broader class of methoxyphenyl and phenylpropanoid compounds has demonstrated a wide array of biological activities. This guide provides an in-depth overview of the potential anti-inflammatory, antimicrobial, and anticancer properties of this compound derivatives, drawing insights from structurally related compounds. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.

Anti-inflammatory Activity

Methoxyphenyl compounds have shown significant potential in modulating inflammatory responses. Their mechanisms of action often involve the inhibition of key signaling pathways and the reduction of pro-inflammatory mediators.

A notable example is the phenylpropanoid derivative, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), which demonstrates the anti-inflammatory potential of this structural class. Studies have shown that HHMP can significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism for this activity involves the blockade of the NF-κB and MAPK signaling pathways.[1]

Other methoxyphenolic compounds have also been reported to inhibit the expression of multiple inflammatory mediators, including various cytokines and chemokines.[1][2][3]

Quantitative Data on Anti-inflammatory Activity of Methoxyphenyl Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Diapocynin | Inhibition of TNF-α-induced cytokine production | Human airway cells | 20.3 | [2] |

| Resveratrol | Inhibition of TNF-α-induced cytokine production | Human airway cells | 42.7 | [2] |

| 2-Methoxyhydroquinone | Inhibition of TNF-α-induced cytokine production | Human airway cells | 64.3 | [2] |

| Apocynin | Inhibition of TNF-α-induced cytokine production | Human airway cells | 146.6 | [2] |

| 4-Amino-2-methoxyphenol | Inhibition of TNF-α-induced cytokine production | Human airway cells | 410 | [2] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of many methoxyphenyl derivatives are attributed to their ability to interfere with key inflammatory signaling cascades.

Antimicrobial Activity

Phenylpropanoids and their derivatives have been recognized for their antimicrobial properties against a range of pathogens. The antimicrobial efficacy is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

One study on a new phenylpropanol derivative, irisdichototin G, isolated from Tabernaemontana inconspicua, demonstrated significant antimicrobial effects against pathogenic Gram-negative bacteria.[4] This compound, along with other isolates, showed notable activity against Haemophilus influenzae, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[4]

Quantitative Data on Antimicrobial Activity of Phenylpropanoid Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Irisdichototin G | Haemophilus influenzae | 62.5 | [4] |

| Irisdichototin G | Pseudomonas aeruginosa | 31.25 | [4] |

| 10-Hydroxycoronaridine | Haemophilus influenzae | 62.5 | [4] |

| 10-Hydroxycoronaridine | Klebsiella pneumoniae | 31.25 | [4] |

| Vobasine | Haemophilus influenzae | 7.81 | [4] |

| Vobasine | Pseudomonas aeruginosa | 31.25 | [4] |

Anticancer Activity

The anticancer potential of methoxyphenyl derivatives has been an active area of research. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth and survival.

For instance, a study on 1,3,4-thiadiazole derivatives bearing a 3-methoxyphenyl substituent reported weak to moderate anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[5][6] The most active compounds in this series were found to decrease DNA biosynthesis in these cancer cells.[5]

Quantitative Data on Anticancer Activity of Methoxyphenyl Derivatives

| Compound | Cell Line | Activity | Concentration (µM) | Reference |

| SCT-4 | MCF-7 (breast cancer) | Decreased DNA biosynthesis to 70% ± 3 | 100 | [5] |

| SCT-5 | MDA-MB-231 (breast cancer) | Decreased DNA biosynthesis to 71% ± 3 | 100 | [5] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C.[7]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]

-

Formazan Formation: Incubate the cells for 1.5 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[7]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes at 37°C and then measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a suitable liquid growth medium in a 96-well microtiter plate.[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with a defined amount of the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial compound that completely inhibits the visible growth of the microorganism.[8]

Conclusion

Derivatives of this compound represent a class of compounds with significant therapeutic potential. Based on the biological activities of structurally related methoxyphenyl and phenylpropanoid compounds, it is plausible that derivatives of this core structure will exhibit valuable anti-inflammatory, antimicrobial, and anticancer properties. The information and protocols provided in this guide are intended to serve as a foundation for future research aimed at synthesizing and evaluating novel derivatives of this compound for various therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of potent and selective drug candidates.

References

- 1. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. A New Antimicrobial Phenylpropanol from the Leaves of Tabernaemontana inconspicua Stapf. (Apocynaceae) Inhibits Pathogenic Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. integra-biosciences.com [integra-biosciences.com]

3-(2-Methoxyphenyl)propan-1-ol: A Synthetic Phenylpropanoid Awaiting Discovery in Nature

For immediate release:

[City, State] – December 24, 2025 – Despite extensive investigation, the scientific community has yet to document the discovery and natural occurrence of 3-(2-Methoxyphenyl)propan-1-ol in any plant, fungal, or bacterial species. While classified as a phenylpropanoid glycoside, a diverse class of compounds widespread in the plant kingdom, this specific chemical entity remains conspicuously absent from the annals of natural product chemistry.[1] Currently, this compound is understood primarily as a commercially available synthetic compound, utilized in research and development.

This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical identity and the general methodologies that would be employed for its discovery and characterization should it be identified in a natural source. The absence of a documented natural origin precludes the presentation of specific quantitative data on its natural abundance and detailed experimental protocols for its isolation from a natural matrix.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any future efforts to isolate and identify it from natural extracts. The compound's key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 10493-37-5 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Hypothetical Discovery and Isolation Workflow

The discovery of a novel natural product is a systematic process that begins with the collection and extraction of biological material and culminates in the structural elucidation of the purified compound. Should this compound be discovered in a natural source, the following workflow would be a plausible approach for its isolation and identification.

Caption: A generalized workflow for the discovery and analysis of a natural product.

Experimental Protocols: A General Framework

In the absence of a specific natural source for this compound, the following sections outline generalized experimental protocols that are commonly used for the isolation and identification of phenylpropanoids from plant material. These protocols are intended to serve as a methodological guide for researchers.

General Extraction Protocol for Phenylpropanoids

-

Sample Preparation: Air-dry the collected plant material (e.g., leaves, stems, roots) at room temperature and then grind it into a fine powder.

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of methanol/water) at room temperature for a period of 24-72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

General Chromatographic Purification Protocol

-

Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel or a suitable reversed-phase material (e.g., C18).

-

Mobile Phase: A gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

-

High-Performance Liquid Chromatography (HPLC) (Fine Purification):

-

Column: A reversed-phase C18 column is commonly used for the separation of phenylpropanoids.

-

Mobile Phase: A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and acetonitrile or methanol.

-

Detection: A photodiode array (PDA) detector to monitor the elution of compounds at various wavelengths, typically in the UV region where phenylpropanoids absorb.

-

General Spectroscopic Identification Protocol

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquired: Provides the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

-

Data Acquired: Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.

-

Potential Signaling Pathways and Biological Activities

Given that this compound belongs to the broader class of 2-methoxyphenols, it may exhibit biological activities associated with this group of compounds. However, without specific studies on this molecule, any discussion of its involvement in signaling pathways remains speculative. Research on related 2-methoxyphenols suggests potential antioxidant and anti-inflammatory properties. The diagram below illustrates a hypothetical relationship where the compound could influence inflammatory pathways.

Caption: A hypothetical signaling pathway for this compound.

Future Outlook

The definitive discovery of this compound in a natural source would be a significant contribution to the field of phytochemistry. It would open avenues for investigating its biosynthetic pathway, ecological role, and potential pharmacological applications. Researchers in natural product discovery are encouraged to utilize modern analytical techniques, such as metabolomics and high-resolution mass spectrometry, which may facilitate the identification of this and other yet-to-be-discovered natural compounds. Until such a discovery is made, our understanding of this compound will be limited to its properties as a synthetic molecule.

References

An In-depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

Disclaimer: The user-provided CAS number 53448-32-1 did not yield specific results. Based on the consistent search outcomes, this technical guide focuses on the closely related and commercially relevant compound, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, with the correct CAS number 73963-42-5. This compound is a key intermediate in the synthesis of the pharmaceutical agent Cilostazol.

Introduction

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the industrial synthesis of Cilostazol, a potent phosphodiesterase III (PDE3) inhibitor. Cilostazol is utilized therapeutically to alleviate symptoms of intermittent claudication in individuals with peripheral arterial disease. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety profile of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized below. These properties are essential for its handling, storage, and application in synthetic processes.

| Property | Value |

| CAS Number | 73963-42-5 |

| Molecular Formula | C₁₁H₁₉ClN₄ |

| Molecular Weight | 242.75 g/mol |

| Appearance | White to off-white solid or crystalline powder.[1][2] |

| Melting Point | 49-52 °C[1][2] |

| Boiling Point | 425.2 ± 24.0 °C (Predicted) |

| Solubility | Soluble in organic solvents such as ethanol and chloroform.[1] Limited solubility in water.[1] |

| pKa | 1.23 ± 0.10 (Predicted)[1] |

| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole |

Synthesis and Reaction Pathways

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is synthesized through a multi-step process, which is a crucial part of the overall synthesis of Cilostazol.

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

A common synthetic route involves the reaction of N-(5-chloro-n-pentanoyl)cyclohexylamine with a halogenating agent like phosphorus pentachloride, followed by cyclization with an azide source.[3][4]

Role in Cilostazol Synthesis

The synthesized intermediate, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, is subsequently used to alkylate 6-hydroxy-3,4-dihydroquinolin-2-one to form Cilostazol. This reaction is typically carried out in the presence of a base.[5][6]

Experimental Protocols

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole[4]

Materials:

-

N-(5-chloro-n-pentanoyl)cyclohexylamine (12.8 g)

-

Phosphorus pentachloride (15.9 g)

-

Toluene (120 g)

-

Trimethylsilyl azide (9.8 g)

-

Water

Procedure:

-

In a suitable reaction vessel, mix 15.9 g of phosphorus pentachloride and 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine in 120 g of toluene at room temperature.

-

Stir the mixture for approximately 3 hours.

-

Add 9.8 g of trimethylsilyl azide to the reaction mixture.

-

Continue to stir the mixture at room temperature for about 16 hours.

-

Upon completion of the reaction, add 50 g of water to quench the reaction.

-

Separate the organic phase from the aqueous phase.

-

Wash the organic phase with 40 g of water.

-

Completely evaporate the toluene from the organic phase under vacuum at a temperature of approximately 45-50°C.

-

The resulting product is 13.3 g of 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, with a molar yield of approximately 93%.

Synthesis of Cilostazol from the Intermediate[5]

Materials:

-

1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (296 g, 1.22 mol)

-

6-Hydroxy-3,4-dihydroquinolone (180 g, 1.1 mol)

-

Potassium carbonate (385 g, 2.79 mol)

-

Sodium hydroxide (36 g, 0.9 mol)

-

Sodium sulfite (9 g, 0.071 mol)

-

66.7% Ethanol (1600 g)

-

Water (600 g)

Procedure:

-

In a 5000L reactor, add 296 g of 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, 180 g of 6-Hydroxy-3,4-dihydroquinolone, 385 g of potassium carbonate, 36 g of sodium hydroxide, 9 g of sodium sulfite, and 1600 g of 66.7% ethanol.

-

Heat the mixture to reflux and maintain for 8 hours.

-

After the reaction is complete, add 600 g of water and continue to stir at reflux for 40 minutes.

-

Allow the mixture to stand for stratification and separate the alkaline aqueous phase.

-

Cool the organic phase to 5°C, and stir to induce crystallization.

-

Filter the mixture and rinse the solid with a portion of ethanol.

-

Dry the solid product under reduced pressure at 85°C to obtain 377 g of a white solid (Cilostazol) with a yield of 92.5% and a purity of 99.8%.

Safety Profile

The safety profile of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is critical for its handling in a laboratory or industrial setting.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable solids | 2 | H228: Flammable solid[2][7][8][9] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2][7][8][9] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[2][7][8][9] |

Safety and Handling

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][9]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.[8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]

-

P302 + P352: IF ON SKIN: Wash with plenty of water and soap.[8][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[8]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[8]

-

P370 + P378: In case of fire: Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10]

-

Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[10]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]

Storage: Store in a sealed container in a dry, cool, and well-ventilated place.[10] Recommended storage temperatures are between 2-8°C.

Toxicological Experimental Protocols

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test involves applying the substance to the shaved skin of an animal (typically a rabbit) for a set period.[3][11] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[3]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405): This method involves applying a single dose of the substance to one eye of an animal (usually a rabbit).[5][12] The eye is then examined for lesions of the cornea, iris, and conjunctiva at set time points.[5][12]

Mechanism of Action of the Final Product (Cilostazol)

As an intermediate, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole does not have a direct pharmacological effect. Its significance is in the synthesis of Cilostazol. The therapeutic effects of Cilostazol are primarily due to its inhibition of phosphodiesterase-3 (PDE3).[7][11]

PDE3 inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.[7][11] This increase in cAMP has two main downstream effects:

-

Inhibition of Platelet Aggregation: Elevated cAMP levels in platelets inhibit their aggregation, reducing the risk of thrombus formation.[11]

-

Vasodilation: Increased cAMP in vascular smooth muscle cells leads to their relaxation, causing vasodilation and improved blood flow.[7][11]

Conclusion

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 73963-42-5) is a compound of significant interest in the pharmaceutical industry due to its indispensable role as an intermediate in the synthesis of Cilostazol.[1] A thorough understanding of its physicochemical properties, synthetic routes, and safety profile is essential for its efficient and safe utilization in drug development and manufacturing. This guide has provided a detailed overview of these aspects to support the work of researchers and professionals in the field. While comprehensive data on its synthesis and the mechanism of its final product are available, further public documentation of the specific toxicological study protocols for the intermediate would be beneficial for a complete safety assessment.

References

- 1. oecd.org [oecd.org]

- 2. chemical-label.com [chemical-label.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ijrap.net [ijrap.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 7. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemdmart.com [chemdmart.com]

- 9. biosynth.com [biosynth.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

Solubility Profile of 3-(2-Methoxyphenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Methoxyphenyl)propan-1-ol. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the compound's chemical structure and by analogy to structurally similar molecules. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvents, a critical parameter for applications in drug development, chemical synthesis, and material science.

Introduction to the Solubility of this compound

This compound, a substituted aromatic alcohol, possesses both hydrophilic and lipophilic characteristics, which dictate its solubility in different solvent systems. The presence of a hydroxyl (-OH) group allows for hydrogen bonding with polar solvents, while the methoxyphenyl and propanol components contribute to its nonpolar character. Understanding its solubility is paramount for its effective use in various scientific and industrial applications.

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. For this compound, a nuanced solubility profile is expected due to its amphiphilic nature.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring and alkyl chain limit high solubility in water. Solubility is expected to increase with the alkyl chain length of the alcohol solvent. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can act as hydrogen bond acceptors for the hydroxyl group of the solute. The overall polarity of these solvents is compatible with the solute. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity introduced by the hydroxyl and methoxy groups is expected to limit solubility in nonpolar solvents. |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key factors and their interplay in determining the extent of its dissolution in a given solvent.

Caption: Key determinants of this compound solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method that can be adapted for various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Step-by-step process for quantitative solubility analysis.

Detailed Procedure

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method. The concentration of this compound is determined by comparing the analytical response to a pre-established calibration curve.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure suggests a predictable pattern of solubility across different solvent classes. This guide provides a foundational understanding of its expected solubility and a robust experimental framework for its precise determination. The provided protocols will enable researchers to generate the necessary data to support their work in drug development and other scientific disciplines.

References

Thermochemical Analysis of 3-(2-Methoxyphenyl)propan-1-ol: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Methoxyphenyl)propan-1-ol is a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and predicting its behavior in various chemical and biological systems. Key thermochemical parameters, including the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpies of phase transitions (vaporization, fusion, and sublimation), provide fundamental insights into the molecule's energetic landscape.

This whitepaper details the standard experimental protocols for determining these essential thermochemical properties. While direct data for this compound is currently unavailable, this guide provides the framework for its future thermochemical characterization.

Core Thermochemical Parameters and Experimental Methodologies

A complete thermochemical analysis involves the determination of several key quantitative parameters. The following sections describe the experimental protocols for measuring these values.

Enthalpy of Combustion and Formation

The standard molar enthalpy of formation (ΔfHm°) in the condensed phase is a cornerstone of thermochemical analysis. It is typically determined indirectly from the standard molar enthalpy of combustion (ΔcHm°) using a static bomb combustion calorimeter.

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound (in a gelatin capsule if liquid) is placed in a crucible within a combustion bomb. A cotton fuse of known mass and combustion energy is positioned to ensure ignition.

-

Calorimeter Setup: The combustion bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa and sealed. It is then submerged in a known mass of water in a well-insulated calorimeter.

-

Combustion: The sample is ignited electrically, and the temperature change of the water is meticulously recorded with high precision.

-

Data Analysis: The energy equivalent of the calorimeter (εcalor) is determined by burning a standard substance (e.g., benzoic acid) with a known enthalpy of combustion. The standard molar enthalpy of combustion of the sample is then calculated from the corrected temperature rise, accounting for the contributions of the fuse and any auxiliary materials.

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the condensed phase is calculated from the enthalpy of combustion via Hess's law, using the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

For a comprehensive overview of the workflow, refer to the diagram below.

Quantum Chemical Calculations for 3-(2-Methoxyphenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

3-(2-Methoxyphenyl)propan-1-ol is an aromatic alcohol with the chemical formula C₁₀H₁₄O₂. Its structure consists of a propan-1-ol chain attached to a methoxy-substituted benzene ring at the ortho position. This seemingly simple molecule possesses conformational flexibility due to the rotation around several single bonds, which can be effectively studied using computational methods.

Experimental Protocols

A thorough computational analysis is best validated by experimental data. The following section details the standard experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a corresponding carbonyl compound. A representative procedure is as follows:

-

Reaction Setup: A solution of 3-(2-methoxyphenyl)propanoic acid in an anhydrous solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, for instance, lithium aluminum hydride (LiAlH₄), is carefully added portion-wise to the solution at 0°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is cautiously quenched by the sequential addition of water and a sodium hydroxide solution.

-

Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compound is typically characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded to identify the characteristic functional groups. The sample can be analyzed as a neat liquid or as a thin film on a salt plate.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is obtained using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) to identify the electronic transitions within the molecule.

Quantum Chemical Calculation Methodology

Quantum chemical calculations are performed to obtain theoretical insights into the molecular properties of this compound.

Computational Details

Density Functional Theory (DFT) is a widely used method for these types of calculations due to its balance of accuracy and computational cost. A popular functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). A common choice for the basis set is 6-311++G(d,p), which provides a good description of the electronic structure.

The computational workflow typically involves:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This provides the most stable conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.

-

Electronic Properties and UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and stability of the molecule.

Data Presentation and Comparison

The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations and how it compares to experimental values. Note: The data presented here is exemplary and based on typical results for similar molecules, as a dedicated study on this compound is not available.

Table 1: Optimized Geometrical Parameters (Exemplary)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (methoxy) | 1.36 Å |

| C-O (alcohol) | 1.43 Å | |

| C-C (propyl) | 1.53 Å | |

| Bond Angle | C-O-C (methoxy) | 118.0° |

| C-C-O (alcohol) | 111.5° | |

| Dihedral Angle | C-C-C-C (propyl) | ~60° (gauche) |

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (Exemplary)

| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Assignment |

| O-H stretch | 3650 | ~3400 (broad) | Alcohol |

| C-H stretch (aromatic) | 3050-3100 | 3000-3100 | Ar-H |

| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 | Alkyl C-H |

| C=C stretch (aromatic) | 1500-1600 | 1500-1600 | Aromatic ring |

| C-O stretch (alcohol) | 1050 | 1040-1060 | C-O |

| C-O stretch (ether) | 1240 | 1230-1250 | Ar-O-CH₃ |

Table 3: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (Exemplary)

| Nucleus | Position | Calculated (ppm) | Experimental (ppm) |

| ¹H | O-H | 2.5 | 2.3 |

| CH₂ (alpha to OH) | 3.7 | 3.6 | |

| CH₃ (methoxy) | 3.8 | 3.8 | |

| Aromatic | 6.8-7.2 | 6.8-7.2 | |

| ¹³C | C (alpha to OH) | 62.0 | 61.5 |

| C (methoxy) | 55.5 | 55.3 | |

| Aromatic | 110-158 | 110-157 |

Table 4: Calculated Electronic Properties (Exemplary)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Visualizations

Experimental and Computational Workflow

Methodological & Application

Applications of 3-(2-Methoxyphenyl)propan-1-ol in Organic Synthesis

Introduction

3-(2-Methoxyphenyl)propan-1-ol is a versatile synthetic building block in organic chemistry. Its structure, featuring a primary alcohol and a methoxy-substituted aromatic ring, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. This document provides an overview of its key applications, including detailed experimental protocols for representative reactions such as oxidation to the corresponding aldehyde and etherification.

Key Applications

The primary alcohol functionality of this compound is the main site of its reactivity, enabling its use in several key synthetic operations:

-

Oxidation to Aldehydes: The primary alcohol can be selectively oxidized to form 3-(2-methoxyphenyl)propanal. This transformation is a crucial step in synthetic pathways that require the introduction of an aldehyde group for subsequent reactions like reductive amination, Wittig reactions, or aldol condensations. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.

-

Ether Synthesis: The hydroxyl group can participate in etherification reactions, such as the Williamson ether synthesis. This allows for the coupling of the 3-(2-methoxyphenyl)propyl moiety to other molecules, which is a common strategy in the synthesis of new chemical entities with potential applications in materials science and medicinal chemistry.

-

Esterification: As a primary alcohol, it readily undergoes esterification with carboxylic acids or their derivatives. This reaction is fundamental for creating ester-containing target molecules.

-

Conversion to Alkyl Halides: The hydroxyl group can be converted into a good leaving group, such as a halide (bromide or chloride), to facilitate nucleophilic substitution reactions. This opens up pathways for the introduction of a wide range of nucleophiles at the terminal position of the propyl chain.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below.

Oxidation to 3-(2-Methoxyphenyl)propanal using Dess-Martin Periodinane (DMP)

This protocol describes the mild oxidation of the primary alcohol to the corresponding aldehyde.[1][2][3][4]

Reaction Scheme:

Caption: Oxidation of this compound to 3-(2-Methoxyphenyl)propanal.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | C₁₀H₁₄O₂ | 166.22 | 1.0 | 166 mg |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 1.2 | 509 mg |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 10 mL |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | - | 10 mL |

| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | - | 1 g |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | - |

Procedure:

-

To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at room temperature, add Dess-Martin Periodinane (1.2 mmol).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) containing sodium thiosulfate (1 g).

-

Stir the mixture vigorously for 15 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(2-methoxyphenyl)propanal.

Expected Yield: 85-95%

Ether Synthesis via Williamson Ether Synthesis

This protocol details the synthesis of a benzyl ether derivative of this compound.[5][6][7]

Reaction Scheme:

Caption: Williamson ether synthesis workflow.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | C₁₀H₁₄O₂ | 166.22 | 1.0 | 166 mg |

| Sodium hydride (60% in oil) | NaH | 24.00 | 1.2 | 48 mg |

| Benzyl bromide | C₇H₇Br | 171.03 | 1.1 | 0.13 mL |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 10 mL |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | - | 10 mL |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | - |

Procedure:

-

To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Add benzyl bromide (1.1 mmol) to the reaction mixture at room temperature.

-

Stir the reaction for 12-16 hours, monitoring its progress by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Expected Yield: 70-85%

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the central role of this compound as a starting material for various synthetic transformations.

Caption: Synthetic pathways from this compound.